molecular formula C20H16FNO2 B6469778 6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,4-dihydroquinolin-4-one CAS No. 2640863-20-1

6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B6469778
CAS No.: 2640863-20-1
M. Wt: 321.3 g/mol
InChI Key: YQBHZBIYPQCGGF-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one family, characterized by a bicyclic scaffold with a ketone group at position 3. Key structural features include:

  • 3-(4-Methylbenzoyl) group: Introduces lipophilicity and aromatic stacking capabilities.
  • 1-(Prop-2-en-1-yl) substituent: A reactive allyl group that may contribute to steric effects and chemical derivatization.

Properties

IUPAC Name

6-fluoro-3-(4-methylbenzoyl)-1-prop-2-enylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO2/c1-3-10-22-12-17(19(23)14-6-4-13(2)5-7-14)20(24)16-11-15(21)8-9-18(16)22/h3-9,11-12H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBHZBIYPQCGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Position 1 Substituent Variations

The allyl group (prop-2-en-1-yl) at position 1 distinguishes the target compound from analogs:

  • BF42484 (): Features a cyclopropylmethyl group, which is more rigid and sterically hindered than the allyl group. This could reduce conformational flexibility and alter binding kinetics in biological targets.
  • 6-Fluoro-1-[(4-methylphenyl)methyl]-... (): Uses a 4-methylbenzyl group, increasing aromaticity and hydrophobicity compared to the allyl substituent.
Compound Position 1 Substituent Key Properties Evidence ID
Target Compound Prop-2-en-1-yl Reactive, moderate steric bulk -
BF42484 Cyclopropylmethyl Rigid, high steric hindrance
Compound 4-Methylbenzyl Hydrophobic, aromatic stacking potential

Position 3 Functional Group Differences

The 4-methylbenzoyl group at position 3 contrasts with sulfonyl or fluorinated benzoyl groups in analogs:

  • Compound : Features a 4-methylbenzenesulfonyl group, which is highly polar and capable of forming strong hydrogen bonds, unlike the less polar benzoyl group in the target compound.
Compound Position 3 Group Electronic/H-Bonding Profile Evidence ID
Target Compound 4-Methylbenzoyl Moderate polarity, π-π interactions -
Compound 4-Fluorobenzoyl Strong electron-withdrawing effect
Compound 4-Methylbenzenesulfonyl High polarity, strong H-bond acceptor

Position 6 Substituent Modifications

The 6-fluoro group is conserved in some analogs but replaced in others:

  • Compound : Retains fluoro but adds an ethoxy group at position 6, creating a dual-substitution pattern that could enhance solubility.
Compound Position 6 Substituent Impact on Solubility/Reactivity Evidence ID
Target Compound Fluoro Electron-withdrawing, low steric bulk -
Compound Ethoxy Increased steric hindrance, H-bonding

Physicochemical and Structural Implications

  • Crystallography : SHELX programs () are widely used for refining such structures. The allyl group in the target compound may lead to different crystal packing compared to bulkier substituents (e.g., benzyl or cyclopropylmethyl), affecting melting points and solubility .
  • Reactivity : The allyl group offers sites for further functionalization (e.g., epoxidation), a feature absent in analogs with saturated or aromatic substituents.

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